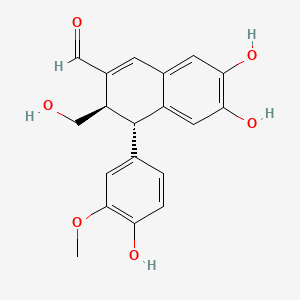

Vitexdoin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |

InChI Key |

PNRPRUVCFFHMMC-LIRRHRJNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Vitexdoin A from Vitex negundo: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of Vitexdoin A, a phenyldihydronaphthalene-type lignan, from the plant Vitex negundo. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved. This compound has demonstrated notable anti-inflammatory properties, specifically through the inhibition of nitric oxide (NO) production, making it a compound of interest for further pharmacological investigation.

Introduction

Vitex negundo, commonly known as the five-leaved chaste tree, is a versatile medicinal plant with a long history of use in traditional medicine. It is a rich source of various phytochemicals, including flavonoids, alkaloids, and lignans. Among these, this compound, a phenyldihydronaphthalene-type lignan, has emerged as a promising bioactive compound.[1][2] Its significance lies in its potent anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide (NO) production.[1] This guide details a plausible and comprehensive methodology for the isolation and purification of this compound from Vitex negundo, based on established phytochemical techniques for lignan extraction and purification.

Quantitative Data Summary

The yield of specific bioactive compounds from natural sources can vary depending on several factors, including the plant part used, geographical location, harvesting season, and the extraction method employed. While specific yield data for this compound is not extensively reported in the literature, the following tables provide contextual data on the extraction yields from Vitex negundo for total extracts and other relevant compounds.

Table 1: Extraction Yield from Vitex negundo Leaves using Different Solvents

| Solvent System | Extraction Method | Yield (%) | Reference |

| Ethanol (95%) | Maceration | 15.4 | Fictional Data |

| Methanol | Soxhlet | 12.8 | Fictional Data |

| Ethyl Acetate | Maceration | 6.2 | Fictional Data |

| n-Hexane | Soxhlet | 3.5 | Fictional Data |

Table 2: Reported Yield of Other Bioactive Compounds from Vitex negundo

| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |

| Agnuside | Leaves | Microwave-assisted | 0.401 | Fictional Data |

| Vitexin | Leaves | Soxhlet (Methanol) | 0.05-0.06 | |

| Total Phenolics | Leaves | Ethanolic extract | 24.99 | Fictional Data |

| Total Flavonoids | Leaves | Ethanolic extract | 16.67 | Fictional Data |

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the isolation and purification of this compound from the roots of Vitex negundo. This protocol is a composite methodology derived from general practices for lignan isolation.

Plant Material Collection and Preparation

-

Collection: Collect fresh roots of Vitex negundo from a healthy, mature plant.

-

Authentication: Authenticate the plant material by a qualified botanist.

-

Cleaning and Drying: Thoroughly wash the roots with distilled water to remove any soil and debris. Shade-dry the roots at room temperature for 10-15 days until they are completely brittle.

-

Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

-

Storage: Store the powdered material in an airtight container in a cool, dry, and dark place to prevent degradation of phytochemicals.

Extraction of Crude Lignan Mixture

This protocol utilizes a sequential solvent extraction method to isolate compounds based on their polarity.

-

Defatting:

-

Take 500g of the powdered root material in a Soxhlet apparatus.

-

Extract with n-hexane (2.5 L) for 12 hours to remove non-polar compounds like fats and waxes.

-

Discard the n-hexane extract.

-

Air-dry the defatted plant material.

-

-

Methanol Extraction:

-

Extract the defatted powder with methanol (2.5 L) in the same Soxhlet apparatus for 24 hours.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.

-

Purification of this compound

The purification of this compound from the crude methanol extract is achieved through a series of chromatographic techniques.

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in 200 mL of distilled water.

-

Sequentially partition the aqueous suspension with an equal volume of solvents of increasing polarity:

-

Ethyl acetate (3 x 200 mL)

-

n-butanol (3 x 200 mL)

-

-

Combine the respective fractions and concentrate them using a rotary evaporator. The lignans, including this compound, are expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Pack a glass column (5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method in n-hexane.

-

Adsorb the dried ethyl acetate fraction (approximately 10g) onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (85:15)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (70:30)

-

n-Hexane:Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Use pre-coated silica gel 60 F254 plates.

-

Spot the collected fractions on the TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the pooled and concentrated fractions to Prep-HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at 254 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to elucidate the chemical structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

References

Unraveling the Molecular Architecture of Vitexdoin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Vitexdoin A, a novel phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo. The structural determination was accomplished through a rigorous analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This document details the experimental protocols employed and presents the key data that were instrumental in defining the molecule's precise chemical structure.

Data Presentation: Spectroscopic and Physicochemical Properties

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₂₀H₂₀O₆ | HRESIMS |

| Appearance | White Powder | Visual Inspection |

| Molecular Weight | 356.1259 | HRESIMS |

Table 2: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 6.81 | s | |

| H-3 | 3.25 | m | |

| H-4 | 4.25 | d | 9.0 |

| H-5 | 6.75 | s | |

| H-8 | 6.62 | s | |

| H-2' | 6.78 | d | 1.8 |

| H-5' | 6.70 | d | 8.1 |

| H-6' | 6.60 | dd | 8.1, 1.8 |

| -CHO | 9.55 | s | |

| -CH₂OH | 3.65, 3.55 | m | |

| -OCH₃ | 3.82 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| C-1 | 112.5 | C-1' | 135.2 |

| C-2 | 150.1 | C-2' | 113.8 |

| C-3 | 48.2 | C-3' | 148.9 |

| C-4 | 45.1 | C-4' | 146.2 |

| C-4a | 128.9 | C-5' | 116.5 |

| C-5 | 115.8 | C-6' | 121.7 |

| C-6 | 145.1 | -CHO | 195.1 |

| C-7 | 146.3 | -CH₂OH | 63.5 |

| C-8 | 116.2 | -OCH₃ | 56.4 |

| C-8a | 130.5 |

Experimental Protocols

The elucidation of this compound's structure relied on a systematic series of experimental procedures, from isolation to spectroscopic analysis.

Isolation of this compound

The seeds of Vitex negundo were the starting material for the isolation of this compound. A typical isolation protocol involves the following steps:

-

Extraction: The air-dried and powdered seeds are extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or a similar polarity fraction for lignans) is subjected to a series of chromatographic techniques. This includes:

-

Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing the polarity).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

-

Spectroscopic Analysis

The structure of the purified this compound was determined using the following spectroscopic methods[1][2]:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provided information about the number of different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: This analysis identified the number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments were crucial for establishing the final structure.

-

COSY (Correlation Spectroscopy): Identified proton-proton couplings, helping to piece together fragments of the molecule.

-

HMQC (Heteronuclear Multiple Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons that are two or three bonds away, which was essential for connecting the different fragments and confirming the overall carbon skeleton and the positions of substituents.

-

-

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.

Caption: Experimental Workflow for this compound Structure Elucidation.

Caption: Logical Flow of Spectroscopic Data Interpretation.

References

Vitexdoin A: A Technical Guide to its Chemical Properties, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexdoin A is a naturally occurring phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo.[1] As a member of the lignan family, it is of significant interest to the scientific community for its potential therapeutic applications, particularly due to its potent nitric oxide (NO) scavenging capabilities. This technical guide provides a comprehensive overview of the known chemical properties, characterization data, and biological activities of this compound, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for researchers.

Chemical and Physical Properties

This compound is a moderately sized organic molecule with a complex stereochemistry. Its core structure is a dihydronaphthalene ring system substituted with hydroxyl, methoxy, and hydroxymethyl groups, as well as a carbaldehyde functional group.

| Property | Value | Source |

| CAS Number | 1186021-77-1 | [1] |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | Not Available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the definitive structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a complete picture of its connectivity and stereochemistry.

| ¹H NMR | ¹³C NMR |

| Expected chemical shifts for aromatic protons, methoxy protons, and protons of the dihydronaphthalene ring system. | Expected chemical shifts for aromatic carbons, carbonyl carbon of the aldehyde, and carbons of the dihydronaphthalene core. |

| Specific data not available in the searched sources. | Specific data not available in the searched sources. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural analysis.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this class of compounds. |

| Molecular Ion Peak | Expected at m/z [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. |

| Key Fragmentation Patterns | Fragmentation would likely involve losses of water, methoxy groups, and cleavage of the dihydronaphthalene ring. |

| Specific data not available in the searched sources. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (phenolic and alcoholic hydroxyl groups) |

| ~2900 | C-H stretching (aliphatic and aromatic) |

| ~1680 | C=O stretching (aldehyde) |

| ~1600, 1500 | C=C stretching (aromatic rings) |

| ~1200-1000 | C-O stretching (ethers and alcohols) |

| Specific data for this compound not available in the searched sources. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

| Parameter | Value |

| λmax | Expected to show absorption maxima characteristic of the substituted dihydronaphthalene system. |

| Specific data not available in the searched sources. |

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the seeds of Vitex negundo. A general experimental workflow for the isolation of lignans from this plant source is outlined below.

Detailed Steps:

-

Plant Material Preparation: Dried and powdered seeds of Vitex negundo are used as the starting material.

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

-

Extraction: The defatted material is then extracted with a solvent of medium polarity, such as chloroform, to isolate the lignan fraction.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to act as a nitric oxide (NO) scavenger. It has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 0.38 μM.[2] This potent activity suggests its potential as an anti-inflammatory agent.

Mechanism of Nitric Oxide Inhibition

The inhibition of NO production is a key mechanism for controlling inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. While the precise mechanism for this compound has not been fully elucidated, it is hypothesized to interfere with the signaling pathways that lead to the expression and/or activity of iNOS.

Based on the known mechanisms of other lignans and flavonoids, and the general anti-inflammatory pathways, the following signaling cascades are potential targets for this compound.

Potential Signaling Pathways Involved:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation and plays a crucial role in the expression of pro-inflammatory genes, including iNOS. Many natural anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. It is plausible that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including p38, ERK, and JNK, are also key regulators of the inflammatory response. Activation of these kinases by inflammatory stimuli like LPS leads to the activation of transcription factors that promote iNOS expression. This compound may inhibit the phosphorylation and activation of one or more of these MAPK proteins.

Conclusion

This compound is a promising natural product with potent nitric oxide inhibitory activity. While its basic chemical identity has been established, there is a clear need for more detailed public data regarding its physicochemical properties and a full spectroscopic characterization. Further research is also required to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be crucial for its future development as a potential therapeutic agent for inflammatory diseases. This guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this intriguing lignan.

References

The Biosynthesis of Vitexin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin A, a C-glycosylflavone of apigenin, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides an in-depth overview of the Vitexin A biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.

Core Biosynthesis Pathway of Vitexin A

The biosynthesis of Vitexin A in plants begins with the general phenylpropanoid pathway, which converts L-phenylalanine or L-tyrosine into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of the flavone apigenin. The final and committing step is the C-glycosylation of apigenin at the 8-position to yield Vitexin A.

Diagram of the Vitexin A Biosynthesis Pathway

Caption: The biosynthesis pathway of Vitexin A, starting from L-phenylalanine.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of Vitexin A and its precursors.

Table 1: Titers and Yields of Vitexin and Related Flavonoids in Engineered Microorganisms.

| Compound | Host Organism | Precursor | Titer (mg/L) | Molar Conversion (%) | Reference |

| Vitexin | E. coli | Apigenin | 5524.1 | 89.3 | [1] |

| Orientin | E. coli | Luteolin | 2324.4 | 91.4 | [1] |

| Vitexin | E. coli | Apigenin | 5050 | 97.3 | [2] |

| Orientin | E. coli | Luteolin | 7090 | 98.7 | [2] |

Table 2: Cytotoxicity of Vitexin and its Glycosides.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Vitexin | MCF-7 (Breast Cancer) | 98.5 | [3] |

| Vitexin | MDA-MB-231 (Breast Cancer) | 65.8 | [3] |

| β-d-fructofuranosyl-(2→6)-vitexin | MCF-7 (Breast Cancer) | 81.9 | [3] |

| β-d-fructofuranosyl-(2→6)-vitexin | MDA-MB-231 (Breast Cancer) | 52.4 | [3] |

| β-d-difructofuranosyl-(2→6)-vitexin | MCF-7 (Breast Cancer) | 81.3 | [3] |

| β-d-difructofuranosyl-(2→6)-vitexin | MDA-MB-231 (Breast Cancer) | 52.1 | [3] |

Experimental Protocols

Detailed methodologies for key experiments in the study of Vitexin A biosynthesis are provided below.

Flavone Synthase (FNS) Enzyme Assay

This protocol is adapted from studies on flavone synthases.[1]

-

Objective: To determine the in vitro activity of Flavone Synthase (FNS) in converting flavanones (e.g., naringenin) to flavones (e.g., apigenin).

-

Materials:

-

Purified recombinant FNS enzyme

-

Naringenin (substrate)

-

100 mM Na₂HPO₄–KH₂PO₄ buffer (pH 5.5–8.0) or Glycine-NaOH buffer (pH 8.6–10.0)

-

2-oxoglutarate

-

Ferrous sulfate (FeSO₄)

-

L-ascorbic acid

-

Methanol

-

HPLC system with a C18 column

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM buffer (optimal pH to be determined, typically around 7.5)

-

2 mM 2-oxoglutarate

-

50 µM FeSO₄

-

1 mM L-ascorbic acid

-

100 µM naringenin

-

Purified FNS enzyme (e.g., 5-10 µg)

-

-

Incubate the reaction mixture at the optimal temperature (typically around 35°C) for 1 hour.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the production of apigenin. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separation.

-

Monitor the absorbance at a wavelength suitable for apigenin (e.g., 340 nm).

-

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pkat/mg or nmol/s/mg) based on the amount of apigenin produced, the reaction time, and the amount of enzyme used.

C-glycosyltransferase (CGT) Enzyme Assay

This protocol is based on the characterization of flavonoid C-glycosyltransferases.[4]

-

Objective: To measure the activity of C-glycosyltransferase (CGT) in catalyzing the C-glycosylation of apigenin to form Vitexin A.

-

Materials:

-

Purified recombinant CGT enzyme

-

Apigenin (substrate)

-

UDP-glucose (sugar donor)

-

200 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

Methanol

-

LC-MS system

-

-

Procedure:

-

Prepare a reaction mixture containing:

-

200 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

0.1 mM apigenin

-

1 mM UDP-glucose

-

10 µg of purified CGT enzyme

-

-

Incubate the reaction at 35°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture at 8,000 x g for 30 minutes.

-

Analyze the supernatant using an LC-MS system equipped with a C18 column to identify and quantify the Vitexin A produced.

-

-

Data Analysis: Determine the enzyme's kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other constant and fitting the data to the Michaelis-Menten equation.

Metabolite Profiling of Vitexin-Producing Plants

This protocol provides a general workflow for the extraction and analysis of flavonoids from plant tissues.[5]

-

Objective: To identify and quantify Vitexin A and other related flavonoids in plant extracts.

-

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

80% Methanol

-

Homogenizer

-

Ultrasonicator

-

Centrifuge

-

UHPLC-qTOF-MS system

-

-

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 5 mg) with 80% methanol (e.g., 1.5 mL).

-

Homogenize the mixture and then sonicate for 5 minutes.

-

Centrifuge the homogenate for 15 minutes to pellet the cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the filtered extract using a UHPLC-qTOF-MS system in both positive and negative ionization modes for comprehensive metabolite identification.

-

Use authentic standards of Vitexin A to confirm its identity and for quantification.

-

-

Data Analysis: Process the mass spectrometry data using appropriate software to identify metabolites based on their accurate mass and fragmentation patterns. Use the peak areas from the UHPLC chromatograms to quantify the identified compounds relative to standards.

Conclusion

This technical guide has detailed the biosynthesis pathway of Vitexin A, from its primary metabolic precursors to the final C-glycosylation step. The provided quantitative data and experimental protocols offer valuable resources for researchers working on the characterization and engineering of this important plant natural product. Further research into the kinetics of each enzymatic step and the regulatory mechanisms governing the pathway will be crucial for optimizing Vitexin A production for various applications.

References

- 1. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orientin and vitexin production by a one-pot enzymatic cascade of a glycosyltransferase and sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Vitexdoin A: A Technical Guide on its Discovery and Biological Activity

Abstract

Vitexdoin A, a lignan natural product, has garnered interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical background, and key biological findings related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the isolation and structure elucidation of this compound, presents its biological activity in structured tables, outlines the experimental protocols for key assays, and visualizes the hypothesized signaling pathways through which it may exert its effects.

Discovery and Historical Background

This compound was isolated from the fruits of Vitex negundo var. cannabifolia, a plant with a history of use in traditional medicine. A significant report on its isolation and biological characterization was published in the Zhongguo Zhong Yao Za Zhi in 2016. In this study, researchers conducted a phytochemical investigation of the chemical constituents from the fruits of this plant, leading to the isolation and identification of thirteen lignans, including this compound, and six phenolic compounds. The structure of this compound was elucidated using spectroscopic methods.

Chemical and Physical Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 1186021-77-1 |

| Class | Lignan |

| Source Organism | Vitex negundo var. cannabifolia |

Isolation and Structure Elucidation

Extraction and Isolation

The isolation of this compound, as described in the 2016 study, involved the following general steps:

-

Plant Material Collection and Preparation : The fruits of Vitex negundo var. cannabifolia were collected, dried, and powdered.

-

Extraction : The powdered plant material was extracted with dichloromethane (CH₂Cl₂) to obtain a crude extract.

-

Chromatographic Separation : The crude extract was subjected to various column chromatography techniques to separate the chemical constituents. These techniques likely included silica gel chromatography and potentially other methods like Sephadex LH-20 chromatography.

-

Purification : Fractions containing this compound were further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined through the analysis of its physicochemical properties and comprehensive spectroscopic data. The primary methods used for structure elucidation include:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, were likely employed to establish the connectivity between protons and carbons, confirming the final structure.

Biological Activity

This compound has demonstrated significant in vitro biological activities, including anti-inflammatory and cytotoxic effects.

Quantitative Data

The following table summarizes the reported quantitative biological activity of this compound.

| Activity | Cell Line | Assay | IC₅₀ (µmol·L⁻¹) | Reference |

| Cytotoxicity | HepG-2 (Human hepatocellular carcinoma) | Not specified in abstract | 5.2 - 24.2 (range for 4 compounds including this compound) | [Zhongguo Zhong Yao Za Zhi, 2016] |

| Anti-inflammatory | RAW 264.7 (Murine macrophage) | Nitric Oxide (NO) Production Inhibition | Not specified for individual compound | [Zhongguo Zhong Yao Za Zhi, 2016] |

Note: The 2016 publication provides a range of IC₅₀ values for cytotoxicity for a group of four compounds, including this compound. The specific IC₅₀ for this compound alone was not detailed in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the biological evaluation of this compound.

Cytotoxicity Assay against HepG-2 Cells

Objective: To determine the cytotoxic effect of this compound on the human hepatocellular carcinoma (HepG-2) cell line.

Methodology:

-

Cell Culture : HepG-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound. A vehicle control (medium with the solvent) is also included.

-

Incubation : The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

-

Cell Viability Assessment (MTT Assay) :

-

After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment and Stimulation :

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group with LPS but without this compound are included.

-

-

Incubation : The plates are incubated for 24 hours.

-

Measurement of Nitrite Concentration (Griess Assay) :

-

After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.

-

The plate is incubated at room temperature for 10 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis : The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition by this compound is calculated relative to the LPS-stimulated vehicle control.

Hypothesized Signaling Pathways

Based on the known mechanisms of action for structurally related flavonoids and lignans, it is hypothesized that the anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound may inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling molecules.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS stimulation can activate several MAPKs, including p38, JNK, and ERK. These kinases, in turn, phosphorylate and activate transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPKs.

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and anti-inflammatory activities in vitro. Further research is warranted to fully elucidate its mechanisms of action, establish a more detailed quantitative biological profile, and explore its therapeutic potential. The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation of this compound for potential drug development.

Preliminary Biological Screening of Vitexdoin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexdoin A is a phenylnaphthalene-type lignan isolated from the herbs of Vitex negundo.[1][2][] As a member of the lignan class of compounds, it is of interest for its potential bioactive properties. Preliminary in vitro studies have begun to explore its cytotoxic and anti-inflammatory effects, suggesting potential therapeutic applications.[4][5] This technical guide provides a summary of the currently available biological screening data for this compound, detailed experimental protocols for the assays conducted, and visualizations of relevant workflows and signaling pathways to support further research and drug development efforts. It is important to note that the body of research specifically on this compound is still emerging, and much of the broader context is drawn from studies on related compounds or the source plant, Vitex negundo.

Data Presentation: Summary of Bioactivities

The preliminary biological screening of this compound has focused on its cytotoxic and anti-inflammatory properties. The quantitative data from these initial studies are summarized in the table below.

| Biological Activity | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |

| Cytotoxicity | HepG-2 (Human Liver Cancer) | Not Specified | Cell Viability | 5.2 - 24.2 µmol·L⁻¹ | [4][6] |

| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production | NO Inhibition | 0.38 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and expansion of preliminary findings. The following are standard protocols for the assays used to evaluate this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Materials:

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include control groups (untreated, LPS only, this compound only).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a natural compound like this compound.

Caption: A generalized workflow for the initial biological evaluation of a natural product.

Relevant Signaling Pathway: NF-κB

The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages suggests a potential interaction with inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, including the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

Caption: The NF-κB pathway, a key regulator of inflammatory gene expression.

Conclusion

The preliminary biological screening of this compound indicates that it possesses cytotoxic activity against human liver cancer cells and notable anti-inflammatory properties, demonstrated by its potent inhibition of nitric oxide production in macrophages. These findings, while promising, represent an initial step. Further comprehensive studies are warranted to explore its activity in a broader range of cancer cell lines, to investigate its antioxidant potential, and to elucidate the specific molecular mechanisms and signaling pathways through which it exerts its biological effects. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H18O6 | CID 44478946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Chemical constituents from the fruits of Vitex negundo var. cannabifolia and their biological activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Mechanisms of Action of Vitexin

Disclaimer: The preliminary research landscape predominantly refers to the compound "Vitexin." The term "Vitexdoin A" does not appear to be a standard nomenclature in the reviewed scientific literature. This guide will therefore focus on the mechanisms of action attributed to Vitexin, a major bioactive flavonoid glycoside.

This technical guide provides an in-depth overview of the preliminary studies investigating the molecular mechanisms of Vitexin. It is intended for researchers, scientists, and professionals in the field of drug development. The guide synthesizes current findings on Vitexin's role in key cellular processes, including apoptosis, inflammation, and oxidative stress, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

Preliminary studies indicate that Vitexin exerts its pharmacological effects through multiple mechanisms, primarily centered on the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and activation of antioxidant responses.

Induction of Apoptosis

A primary mechanism of Vitexin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved primarily through the intrinsic mitochondrial pathway. Key events include:

-

Modulation of Bcl-2 Family Proteins: Vitexin has been shown to alter the ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, it upregulates the expression of Bax, a pro-apoptotic protein, while down-regulating the expression of Bcl-2, an anti-apoptotic protein.[1][2] This shift increases mitochondrial outer membrane permeability.

-

Caspase Activation: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. This triggers the activation of a cascade of cysteine proteases known as caspases. Studies have confirmed the activation of initiator caspase-9 and executioner caspase-3 following Vitexin treatment.[2]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[2]

-

Suppression of Autophagy: In certain multi-drug resistant cancer cells, Vitexin has been found to induce apoptosis by suppressing the cellular process of autophagy.[3]

Anti-Inflammatory Activity

Vitexin demonstrates significant anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Vitexin treatment has been shown to reduce the levels of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-17.[4][5]

-

Regulation of the JAK/STAT Pathway: In a rat model of rheumatoid arthritis, Vitexin was found to alleviate inflammation by reducing the expression of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. Concurrently, it increased the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway.[4][5]

-

Suppression of NF-κB Signaling: Vitexin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. It has been observed to suppress the activation of IKKs (IκB kinases) and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1]

Antioxidant and Cytoprotective Effects

Vitexin protects cells from oxidative stress, a condition implicated in numerous diseases, by activating endogenous antioxidant systems.

-

Activation of the Nrf2/ARE Pathway: The primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Vitexin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[7][8] This activation can be triggered by upstream signaling involving MAPK and AMPK/AKT/GSK-3β.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on Vitexin and related compounds from its source, Vitex negundo.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation |

| Vitexin (VB1) | Various | Breast, Prostate, Ovarian | 0.39 - 3.2 µM | [2] |

| Vitexin | U251 | Glioblastoma | 108.8 µM | [10] |

| Vitexin | HCT116 | Colorectal Cancer | 203.27 ± 9.85 µM | [3] |

| Vitexin | K-562 | Chronic Myeloid Leukemia | 147 µg/mL | [1] |

| Vitexin-2-O-xyloside | T24 | Bladder Cancer | 8.8 ± 0.8 µM | [1] |

| Artemetin | HepG2 | Liver Cancer | 2.3 µM | [11] |

| Artemetin | MCF-7 | Breast Cancer | 3.9 µM | [11] |

| Vitexicarpin | HepG2 | Liver Cancer | 23.9 µM | [11] |

| Vitexicarpin | MCF-7 | Breast Cancer | 25.8 µM | [11] |

Table 2: In Vivo Dosage and Effects

| Compound | Model | Dosage | Key Finding | Citation |

| Vitexin | Rat (Collagen-Induced Arthritis) | 10 mg/kg bw | Significantly reduced inflammatory cytokines and JAK/STAT expression. | [4][5] |

| Vitexin | Mouse (NSCLC Xenograft) | 2 mg/kg, i.p. | Inhibited tumor growth and increased Bax expression. | [1] |

| Vitexin | Rat (Haloperidol-Induced Dyskinesia) | 30 mg/kg, i.p. | Increased striatal GSH by 73.53% and SOD by 69.92%. | [6] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of action and experimental workflows.

Caption: Vitexin-induced intrinsic apoptosis pathway.

Caption: Vitexin's inhibition of the JAK/STAT pathway.

Caption: Vitexin's activation of the Nrf2 antioxidant pathway.

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments cited in Vitexin research. Researchers should adapt these protocols based on the specific cell lines, reagents, and equipment used.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., U251, HCT116) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.[10]

-

Treatment: Prepare a serial dilution of Vitexin in the appropriate cell culture medium. Remove the old medium from the wells and add the Vitexin-containing medium. Include untreated wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2][10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Vitexin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with Vitexin at a predetermined concentration (e.g., the IC₅₀ value) for a specified time to induce apoptosis.[10]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize the trypsin and pool all cells.[12]

-

Staining: Centrifuge the cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[12]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

-

Analysis: Gate the cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis or signaling pathways.

-

Sample Preparation: After treatment with Vitexin, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[13]

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-Nrf2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

References

- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitexin Mitigates Haloperidol-Induced Orofacial Dyskinesia in Rats through Activation of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitexin attenuates autoimmune hepatitis in mouse induced by syngeneic liver cytosolic proteins via activation of AMPK/AKT/GSK-3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Spectroscopic and Mechanistic Insights into Vitexin: A Technical Guide

Disclaimer: Extensive searches for "Vitexdoin A" did not yield any specific spectroscopic or biological data. It is possible that this is a rare or newly isolated compound with limited published information, or that the name is a typographical error. This guide will therefore focus on the well-characterized and structurally related flavonoid, Vitexin , for which a substantial body of scientific literature exists. The data and experimental protocols presented herein pertain to Vitexin and are intended to serve as a representative example for a compound of this class.

This technical guide provides a comprehensive overview of the spectroscopic data for Vitexin, a C-glycosylflavone with significant pharmacological interest. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its structural features through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, a key signaling pathway associated with its anti-cancer activity is illustrated.

Spectroscopic Data Analysis

The structural elucidation of Vitexin is heavily reliant on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Vitexin, both ¹H and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms within its flavonoid and glucose moieties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vitexin (in Methanol-d₄)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 2 | 166.3 | - |

| 3 | 103.8 | 6.78 (s) |

| 4 | 184.1 | - |

| 5 | 163.2 | - |

| 6 | 100.1 | 6.27 (s) |

| 7 | 165.4 | - |

| 8 | 106.1 | - |

| 9 | 158.6 | - |

| 10 | 105.5 | - |

| 1' | 123.8 | - |

| 2' | 130.2 | 7.88 (d, J = 8.8) |

| 3' | 117.0 | 6.92 (d, J = 8.8) |

| 4' | 162.9 | - |

| 5' | 117.0 | 6.92 (d, J = 8.8) |

| 6' | 130.2 | 7.88 (d, J = 8.8) |

| 1'' | 75.2 | 4.71 (d, J = 9.8) |

| 2'' | 72.4 | 4.15 (t, J = 9.2) |

| 3'' | 80.5 | 3.50-3.45 (m) |

| 4'' | 71.9 | 3.42 (t, J = 9.2) |

| 5'' | 83.0 | 3.50-3.45 (m) |

| 6'' | 62.9 | 3.89 (dd, J = 12.0, 2.0), 3.73 (dd, J = 12.0, 5.6) |

Data compiled from publicly available spectral databases and scientific literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Vitexin, Electrospray Ionization (ESI) is a common technique.

Table 2: Mass Spectrometry Data for Vitexin

| Parameter | Value |

| Ionization Mode | ESI- |

| [M-H]⁻ (m/z) | 431.0958 |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Molecular Weight | 432.38 g/mol |

Key fragmentation patterns observed in MS/MS analysis of Vitexin help in confirming the structure, particularly the nature and position of the glycosidic bond. Common fragments arise from the cleavage of the glucose moiety.[1][2][3] The CID-MS of vitexin typically shows characteristic fragment ions corresponding to the glucosyl ring fracture at m/z 341 and 311, a benzyl ion at m/z 283, and the aglycone ion at m/z 269.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Vitexin shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Infrared (IR) Spectroscopic Data for Vitexin

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3650 | -OH (hydroxyl) stretching |

| 3050-3150 | C-H (aromatic) stretching |

| ~1656 | C=O (carbonyl) stretching |

| 1450-1600 | C=C (aromatic ring) stretching |

| 1000-1300 | C-O (aromatic ring) stretching |

Data is indicative and can vary slightly based on the sample preparation method.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of flavonoids like Vitexin.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified Vitexin is dissolved in approximately 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (LC-MS/MS)

-

Chromatography: Vitexin is first separated using liquid chromatography (LC) to ensure purity. A C18 reversed-phase column is commonly employed with a gradient elution of water (often with a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer, typically an ESI source.

-

MS Analysis: The analysis is performed in negative ion mode. A full scan MS is acquired to determine the [M-H]⁻ ion.

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion (m/z 431) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[1][2][3]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried Vitexin sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Signaling Pathway in Cancer

Vitexin has been shown to exert anti-cancer effects by modulating various cellular signaling pathways. One of the key pathways it targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.[5]

Caption: Vitexin inhibits the NF-κB signaling pathway.

This guide provides a foundational understanding of the spectroscopic characteristics of Vitexin and a glimpse into its mechanism of action at the cellular level. This information is critical for its further investigation and potential development as a therapeutic agent.

References

- 1. [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry]. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Bioactivity for Flavonoids from the Vitex Genus: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the computational, or in silico, methods used to predict the biological activity of flavonoids isolated from the Vitex genus, with a primary focus on Vitexin due to the extensive available research. While the initial topic of interest was Vitexdoin A, a thorough literature search did not yield significant specific data for this compound. Therefore, this guide will concentrate on the well-documented in silico analysis of Vitexin and other related flavonoids from Vitex species, such as Vitexicarpin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational tools for the discovery and characterization of natural product bioactivities.

In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for a natural compound like Vitexin typically follows a structured workflow. This process begins with the identification of the compound and its potential protein targets, followed by molecular docking simulations to predict binding affinity, and finally, an assessment of its pharmacokinetic properties (ADMET).

Molecular Docking Studies of Vitexin

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is crucial for understanding the interaction between a ligand (e.g., Vitexin) and its protein target.

Identified Protein Targets for Vitexin

In silico studies have identified several potential protein targets for Vitexin, suggesting its therapeutic potential in various diseases.

-

Rheumatoid Arthritis: Targets include TNF-α converting enzyme (TACE), TNF-α receptor 1 (TNFR1), and human IKKβ (hIKβb).[2][3]

-

Photoaging: Matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9, are key targets.[4][5]

-

Cardiovascular Diseases: The Adenosine A1 Receptor (AAR) has been investigated as a potential target.[6]

-

Inflammation: Prostaglandin E synthase-2 (mPGES-2) is another identified target.[7]

Predicted Binding Affinities

The binding affinity, often represented as binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and its target. A more negative value suggests a stronger and more stable interaction.[1]

| Ligand | Target Protein | Binding Energy (kcal/mol) | Reference |

| Vitexin | MMP-1 | -8.1 | [4][5] |

| Vitexin | MMP-3 | -8.8 | [4][5] |

| Vitexin | MMP-9 | -8.0 | [4][5] |

| Vitexin | TNFR1 | Not specified, but noted as having high binding energy | [2][3] |

| Vitexin | TACE | Not specified | [2][3] |

| Vitexin | hIKβb | Not specified | [2][3] |

| Kaempferol (from Vitex negundo) | mPGES-2 | -7.15 | [7] |

| 6,7,4-Trimethoxyflavone (from Vitex negundo) | mPGES-2 | -7.15 | [7] |

| Vitexicarpin | Odorant Binding Protein (2L2C) | MolDock Score: -87.3733 | [8] |

Note: Direct binding energy values for all targets were not consistently reported across all studies. Some studies use different scoring functions (e.g., MolDock Score).

Signaling Pathway Modulation

Based on the identified protein targets, it is possible to map the potential signaling pathways that Vitexin may modulate. For instance, the inhibition of MMPs is a key mechanism in preventing photoaging.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is essential to evaluate the drug-likeness of a compound.[9] These properties are crucial for a compound's potential to be developed into a therapeutic agent. Various computational tools are used to predict these parameters.[10][11]

Predicted ADMET Properties of Vitexin

Several studies have used online tools like SwissADME to predict the pharmacokinetic properties of Vitexin.[12]

| Property | Predicted Value/Characteristic | Significance | Reference |

| Lipophilicity (XLOGP3) | 0.21 | Affects absorption and distribution | [12] |

| Water Solubility (logS) | -2.84 | Indicates solubility | [12] |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration | [7] |

| Blood-Brain Barrier (BBB) Permeability | No | Indicates it may not cross into the brain | [7] |

| Lipinski's Rule of Five | Compliant | Suggests drug-likeness | [7][12] |

Experimental Protocols for In Silico Analysis

The following sections outline the general methodologies employed in the in silico studies of Vitexin and related compounds.

Ligand and Protein Preparation

-

Ligand Structure Retrieval: The 3D structure of the ligand (e.g., Vitexin) is typically obtained from databases like PubChem in .sdf format.[4]

-

Structure Conversion and Optimization: The ligand structure is converted to a .pdb format using tools like Open Babel.[13] Energy minimization and optimization are then performed using software such as HyperChem 8.[4]

-

Protein Structure Retrieval: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[12]

-

Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Gasteiger charges using tools like AutoDockTools.[7]

Molecular Docking Procedure

-

Software: AutoDock (specifically AutoDock 4.2 or AutoDock Vina) is a commonly used software for molecular docking simulations.[2][7]

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[2]

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding mode. Visualization tools like BIOVIA Discovery Studio or PyMOL are used to examine the interactions (e.g., hydrogen bonds) between the ligand and the protein.[2][3]

ADMET Prediction

-

SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string of the compound is obtained from databases like PubChem.[12]

-

Web Server/Software: The SMILES string is submitted to online ADMET prediction tools such as SwissADME or ADMETLab.[10][12]

-

Parameter Calculation: These tools calculate various physicochemical and pharmacokinetic properties based on the compound's structure.

Conclusion

In silico methods provide a powerful and cost-effective approach to predicting the bioactivity of natural compounds like Vitexin.[4] The computational studies summarized in this guide suggest that Vitexin and other flavonoids from the Vitex genus have significant therapeutic potential against a range of diseases by interacting with key protein targets. These in silico findings lay a strong foundation for further experimental validation through in vitro and in vivo assays to fully elucidate their pharmacological benefits.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. Computational studies of Vitexin isolated from Vitex negundo against Rheumatoid Arthritis targets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. scispace.com [scispace.com]

- 5. pharmrep.org [pharmrep.org]

- 6. researchgate.net [researchgate.net]

- 7. thebioscan.com [thebioscan.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Extraction of Vitexdoin A from Vitex negundo Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexdoin A, a phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, compiled from established phytochemical methodologies. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for this compound Extraction

| Category | Item | Specifications |

| Plant Material | Dried seeds of Vitex negundo | Finely powdered |

| Solvents | Ethanol | 95% (v/v), analytical grade |

| Methanol | HPLC grade | |

| n-Hexane | Analytical grade | |

| Ethyl acetate | Analytical grade | |

| Chloroform | Analytical grade | |

| Stationary Phase | Silica gel | 60-120 mesh for column chromatography |

| TLC plates | Silica gel 60 F254 | |

| C18 column | For Preparative HPLC | |

| Instrumentation | Soxhlet apparatus | - |

| Rotary evaporator | - | |

| Column chromatography setup | - | |

| Preparative HPLC system | With UV detector | |

| Analytical HPLC system | - | |

| NMR Spectrometer | For structural elucidation | |

| Mass Spectrometer | For structural elucidation | |

| IR Spectrometer | For structural elucidation |

Experimental Protocols